Propoxycarbazone-Sodium: A Technical Guide to its Discovery and Synthesis
Propoxycarbazone-Sodium: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propoxycarbazone-sodium (B61276), a potent sulfonylurea herbicide, has played a significant role in modern agriculture. This document provides an in-depth technical overview of its discovery and the primary synthesis pathways. Detailed experimental protocols for key reaction steps are provided, along with a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of the chemical processes involved in the production of this important herbicide.
Introduction
Propoxycarbazone-sodium is a post-emergence herbicide valued for its efficacy in controlling a wide range of grass and broadleaf weeds in cereal crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This targeted mechanism of action has made it a valuable tool for integrated weed management programs. The discovery and development of propoxycarbazone-sodium represent a significant advancement in agrochemical research, leading to a highly effective and selective herbicide. This guide will explore the key synthetic routes developed for its commercial production.
Discovery and Development
The discovery of propoxycarbazone-sodium was the result of extensive research and development in the field of sulfonylurea herbicides. The core focus of this research was to identify compounds with high herbicidal activity, selectivity for target crops, and a favorable environmental profile. The development process involved the synthesis and screening of numerous analogues to optimize the chemical structure for maximum efficacy and desired physicochemical properties. U.S. Patents 6,147,221 and 6,160,125 are key documents that describe the manufacturing processes for propoxycarbazone-sodium and structurally related compounds.[1]
Synthesis Pathways
Two primary synthesis pathways for propoxycarbazone-sodium have been prominently described in the literature. The first and more detailed route commences with 2-amino-4,6-dimethoxypyrimidine (B117758). A second, more general approach, involves the reaction of a pre-formed substituted triazolone ring with a sulfonyl isocyanate.
Pathway 1: Synthesis from 2-Amino-4,6-dimethoxypyrimidine
This multi-step synthesis is a widely recognized route for the commercial production of propoxycarbazone-sodium.[2] The key stages of this pathway are outlined below.
Experimental Protocol:
Step 1: Sulfonylation of 2-Amino-4,6-dimethoxypyrimidine
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Reaction: 2-Amino-4,6-dimethoxypyrimidine is reacted with 2-(chlorosulfonyl)benzoic acid methyl ester.
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Reagents and Conditions: The reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), in a solvent like dichloromethane.[2]
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Procedure: To a solution of 2-amino-4,6-dimethoxypyrimidine in dichloromethane, 2-(chlorosulfonyl)benzoic acid methyl ester and triethylamine are added portion-wise while maintaining a controlled temperature. The reaction mixture is stirred until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is worked up by washing with an acidic aqueous solution and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the sulfonamide intermediate.
Step 2: Coupling with Propyl Chloroformate
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Reaction: The sulfonamide intermediate is coupled with propyl chloroformate.
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Reagents and Conditions: This reaction is typically performed in acetone (B3395972) with potassium carbonate as the base.[2]
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Procedure: The sulfonamide intermediate is dissolved in acetone, and potassium carbonate is added to the suspension. Propyl chloroformate is then added dropwise, and the mixture is stirred at room temperature. The progress of the reaction is monitored. Once the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated to yield the carbamate-protected sulfonylurea precursor.
Step 3: Cyclization to the Triazolone Ring
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Reaction: The carbamate-protected precursor undergoes cyclization with hydrazine (B178648) hydrate (B1144303).
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Reagents and Conditions: The reaction is conducted in ethanol (B145695) under reflux conditions.[2]
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Procedure: The precursor is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux and maintained at that temperature for several hours. After cooling, the product may precipitate and can be collected by filtration.
Step 4: Oxidation
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Reaction: The triazolone ring is formed through oxidation.
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Reagents and Conditions: Oxidation can be achieved using iodine or by bubbling air through the reaction mixture.[2]
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Procedure: The product from the previous step is dissolved in a suitable solvent, and the oxidizing agent is introduced. The reaction is monitored until the starting material is consumed.
Step 5: Neutralization to Form Propoxycarbazone-Sodium
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Reaction: The resulting propoxycarbazone acid is neutralized with sodium hydroxide (B78521).
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Reagents and Conditions: The neutralization is carried out in aqueous methanol, followed by crystallization from an isopropanol-water mixture.[2]
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Procedure: The propoxycarbazone acid is dissolved in methanol, and a stoichiometric amount of aqueous sodium hydroxide is added. The resulting solution is then added to a mixture of isopropanol (B130326) and water to induce crystallization of propoxycarbazone-sodium. The solid product is collected by filtration, washed, and dried.
Synthesis Pathway of Propoxycarbazone-Sodium (Pathway 1)
Caption: A multi-step synthesis of propoxycarbazone-sodium.
Pathway 2: Synthesis from a Substituted Triazolone
This alternative pathway involves the reaction of a pre-synthesized triazolone intermediate with a sulfonyl isocyanate.
Experimental Protocol:
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Reaction: 4-methyl-4,5-dihydro-3-propoxy-5-oxo-1H-1,2,4-triazole-1-carboxamide is reacted with methyl 2-(chlorosulfonyl)benzoate in the presence of a base to yield propoxycarbazone-sodium.[3]
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Procedure: The specific details for this reaction, including the choice of base and solvent, are proprietary and less detailed in publicly available literature. However, it represents a convergent approach where two key intermediates are synthesized separately and then combined in the final step.
Synthesis Pathway of Propoxycarbazone-Sodium (Pathway 2)
Caption: A convergent synthesis of propoxycarbazone-sodium.
Quantitative Data
Detailed quantitative data for each step of the synthesis of propoxycarbazone-sodium, such as reaction yields and purity, are often proprietary and not fully disclosed in public literature. However, analytical data for the final product and its metabolites are available from regulatory documents.
| Parameter | Value/Range | Reference |
| Recovery of Propoxycarbazone-Sodium (in fortified wheat samples) | ||
| Green Material | 86 - 103% | [4] |
| Straw | 77 - 96% | [4] |
| Grain | 78 - 96% | [4] |
| Stability in Storage (Freezer) | Stable for at least 540 days in wheat material | [4] |
| Metabolites Identified | 2-hydroxypropoxy MKH 6561 (M01), N-desmethyl MKH 6561 (M03), Sulfonamide methyl ester (M05), Sulfonamide acid (M06), Saccharin (M07) | [4][5] |
Conclusion
The synthesis of propoxycarbazone-sodium is a well-established multi-step process that has been optimized for commercial production. The primary route, starting from 2-amino-4,6-dimethoxypyrimidine, involves a series of robust chemical transformations to construct the final sulfonylurea herbicide. While detailed in-process quantitative data is limited in the public domain, the overall pathways are well-documented. Further research into more efficient and sustainable synthetic methodologies continues to be an area of interest in the field of agrochemical development. This technical guide provides a foundational understanding of the discovery and synthesis of this important herbicide for professionals in the field.
References
- 1. WO2019147688A1 - Flucarbazone sodium hemihydrate method and composition - Google Patents [patents.google.com]
- 2. Propoxycarbazone-sodium (Ref: MKH 6561) [sitem.herts.ac.uk]
- 3. Propoxycarbazone sodium | C15H17N4NaO7S | CID 12056759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. bayer.com [bayer.com]
